N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a carbamoyl group attached to a 2-acetamido structure, and a phenoxy moiety that is substituted with a formyl and methoxy group. Such structural characteristics suggest diverse biological activities and applications in pharmaceutical development.
This compound can be synthesized through various chemical methods, which involve the reaction of specific precursors under controlled conditions. The detailed synthesis routes are elaborated in the synthesis analysis section.
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide can be classified as:
The synthesis of N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide typically involves multiple synthetic steps. A common approach includes:
The molecular structure of N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide can be represented by its molecular formula .
CC(C)C1=CC=C(C=C1)C(=O)N(C(=O)OC1=C(C(=C(C=C1)OC)=O))C
InChI=1S/C17H19N3O4/c1-10(2)15-7-6-14(12(18)8-15)20-17(21)16-9-13(19)11(3)4/h6-9H,18H2,1-5H3
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific biological targets:
The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain efficacy over time.
N-[(2,4-dimethylphenyl)carbamoyl]-2-(5-formyl-2-methoxyphenoxy)acetamide has several scientific applications:
CAS No.: 943001-56-7
CAS No.: 15399-43-6
CAS No.:
CAS No.: 1471-96-1
CAS No.: 74240-46-3
CAS No.: 55064-20-5